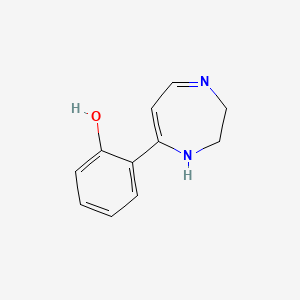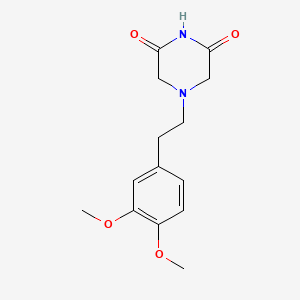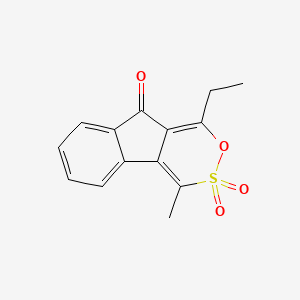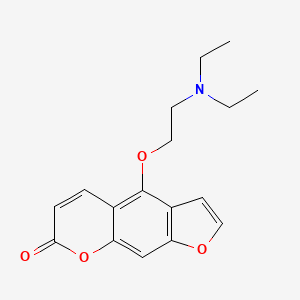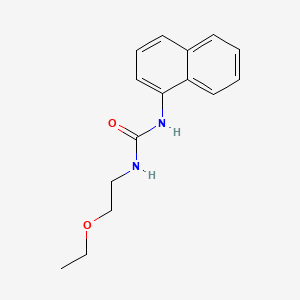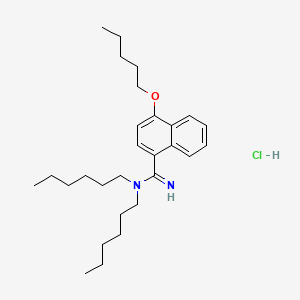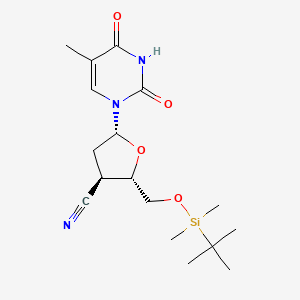
N-Hydroxy-3,4-dichloroacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3,4-dichloroacetanilide is a chemical compound with the molecular formula C8H7Cl2NO2 It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with chlorine atoms at the 3 and 4 positions, and an N-hydroxy group is attached to the nitrogen atom of the acetanilide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,4-dichloroacetanilide typically involves the nitration of 3,4-dichloroacetanilide. One common method includes the use of a nitrating agent, such as nitric acid, in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high regioselectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced reaction vessels and continuous flow systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-3,4-dichloroacetanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-Hydroxy-3,4-dichloroacetanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-Hydroxy-3,4-dichloroacetanilide involves its interaction with molecular targets such as enzymes and proteins. The N-hydroxy group can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the chlorine atoms on the benzene ring can enhance the compound’s binding affinity to specific molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloroacetanilide: A precursor to N-Hydroxy-3,4-dichloroacetanilide, used in similar applications.
N-Hydroxybenzimidazole: Another N-hydroxy compound with applications in C-H functionalization reactions.
3,4-Dichloroaniline: An intermediate in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the N-hydroxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
86412-49-9 |
|---|---|
Fórmula molecular |
C8H7Cl2NO2 |
Peso molecular |
220.05 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C8H7Cl2NO2/c1-5(12)11(13)6-2-3-7(9)8(10)4-6/h2-4,13H,1H3 |
Clave InChI |
VLVRZOJRAPLOLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC(=C(C=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




